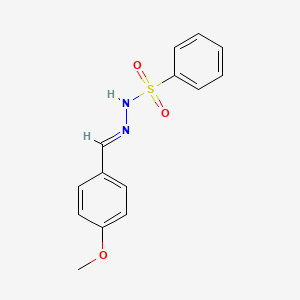

N'-(4-Methoxybenzylidene)benzenesulfonohydrazide

Description

Properties

IUPAC Name |

N-[(E)-(4-methoxyphenyl)methylideneamino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-19-13-9-7-12(8-10-13)11-15-16-20(17,18)14-5-3-2-4-6-14/h2-11,16H,1H3/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUAEWHFTPLOTQ-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(4-Methoxybenzylidene)benzenesulfonohydrazide can be synthesized through the condensation reaction between 4-methoxybenzaldehyde and benzenesulfonohydrazide. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for N’-(4-Methoxybenzylidene)benzenesulfonohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Methoxybenzylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like halides (e.g., NaCl, NaBr) can be used under basic conditions.

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Synthesis and Characterization

N'-(4-Methoxybenzylidene)benzenesulfonohydrazide can be synthesized through a condensation reaction between 4-methoxybenzaldehyde and benzenesulfonohydrazide. The reaction typically requires an acid catalyst, such as hydrochloric acid, and is conducted under reflux conditions. The resultant compound is characterized using several spectroscopic techniques:

- Infrared Spectroscopy (IR) : Characteristic peaks include at 723 cm⁻¹, at 867 cm⁻¹, and at 1654 cm⁻¹.

- Nuclear Magnetic Resonance (NMR) : Key signals include ppm (s, 1H, N-CH) and ppm (s, 6H, CH₃).

- Elemental Analysis : Confirmed empirical formula with calculated values for carbon, hydrogen, nitrogen, and sulfur content.

The following table summarizes the spectral data obtained during characterization:

| Spectroscopic Method | Observed Values |

|---|---|

| IR (cm⁻¹) | |

| NMR (δ, ppm) | |

| NMR (δ, ppm) |

Chemistry

In organic synthesis, this compound serves as a reagent and intermediate for preparing various compounds. Its unique methoxy group enhances its solubility and reactivity compared to similar compounds.

Biology

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Research indicates significant antimicrobial activity against various strains:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

| Aspergillus niger | 250 |

| A. clavatus | 250 |

These findings suggest its potential utility in developing new antimicrobial agents.

Medicine

This compound is explored for therapeutic applications due to its biological activity. Studies have indicated that it may interact with specific molecular targets within cells, potentially modulating enzyme activity and influencing cellular pathways.

Case Studies

- Antimicrobial Activity Study : A study conducted on the compound's effectiveness against common pathogens demonstrated that it inhibited the growth of Staphylococcus aureus with an MIC of 62.5 µg/mL. This positions it as a candidate for further development in antimicrobial therapies .

- Synthesis and Characterization Review : A comprehensive review highlighted the synthesis process and characterized the compound using IR and NMR spectroscopy to confirm its structure . The study also discussed theoretical calculations related to its molecular properties.

- Biological Activity Exploration : Research exploring the anticancer properties of various hydrazone derivatives included this compound as a potential lead compound due to its structural characteristics that may enhance biological efficacy .

Mechanism of Action

The mechanism of action of N’-(4-Methoxybenzylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The biological and chemical properties of benzylidene sulfonohydrazides are highly dependent on substituent position and electronic nature. Key comparisons include:

Key Findings :

- Electron-Donating Groups (e.g., 4-OCH₃) : Improve enzyme inhibition (e.g., MAO-B) by enhancing hydrogen bonding and π-π stacking interactions with active sites .

- Electron-Withdrawing Groups (e.g., 4-NO₂): Reduce enzymatic activity but improve selectivity for metal ion sensing due to stronger Lewis acid-base interactions .

- Substituent Position : Para-substituted derivatives generally exhibit higher bioactivity than ortho- or meta-substituted analogs due to reduced steric hindrance .

Functional Group Modifications

Triazole-Linked Derivatives :

N'-(4-Methoxybenzylidene)-4-((1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzohydrazide (7p) shows potent α-glucosidase inhibition (IC₅₀ = 0.89 µM), outperforming the parent compound by 10-fold . The triazole moiety introduces additional hydrogen-bonding sites, critical for substrate recognition .- Metal Complexes: The nickel(II) complex of this compound exhibits enhanced antifungal activity against Candida albicans (MIC = 6.25 µg/mL) compared to the free ligand (MIC = 25 µg/mL) . Coordination with Ni²⁺ stabilizes the Schiff base structure and facilitates membrane penetration .

Sulfonamide Derivatives : Analogues like 4-fluoro-N'-(4-methoxybenzylidene)benzohydrazide demonstrate thermo-induced fluorochromism, a property absent in the parent compound, due to extended π-conjugation and intramolecular charge transfer .

Biological Activity

N'-(4-Methoxybenzylidene)benzenesulfonohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, characterization, and biological activities of this compound, supported by data tables and relevant research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 4-methoxybenzaldehyde and benzenesulfonohydrazide. The compound is characterized using various spectroscopic techniques, including:

- Infrared Spectroscopy (IR) : Characteristic peaks for functional groups.

- Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure.

- Elemental Analysis : Confirms the empirical formula.

The following table summarizes the spectral data obtained during characterization:

| Spectroscopic Method | Observed Values |

|---|---|

| IR (cm⁻¹) | νC-S: 723, νS-N: 867, νC-N: 1654 |

| 1H NMR (δ, ppm) | 8.84 (s, 1H, N-CH), 4.05-3.49 (s, 6H, CH₃) |

| 13C NMR (δ, ppm) | 162.10, 130.24 |

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity against various bacterial and fungal strains. For instance:

- Bacterial Activity : The compound shows effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) as low as 62.5 μg/mL for certain strains.

- Fungal Activity : It has also been tested against fungi such as Aspergillus niger and A. clavatus, indicating a broad spectrum of antimicrobial efficacy.

The following table summarizes the antimicrobial activity data:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

| Aspergillus niger | 250 |

| A. clavatus | 250 |

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving:

- Cell Cycle Arrest : The compound can cause cell cycle arrest at specific phases, leading to reduced proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to cell death.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to:

- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins and enzymes.

- Inhibition of Enzymatic Activity : This covalent modification can inhibit key enzymes involved in cellular processes.

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound in various biological contexts:

- Antimicrobial Efficacy Study : A study published in Crystals highlighted the superior antimicrobial activity of a nickel(II) complex derived from this hydrazone compared to the free ligand .

- Anticancer Mechanisms : Research indicated that treatment with this compound led to significant apoptosis in breast cancer cell lines, suggesting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N'-(4-Methoxybenzylidene)benzenesulfonohydrazide, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via condensation of benzenesulfonohydrazide with 4-methoxybenzaldehyde under reflux in methanol or ethanol. Key parameters include maintaining temperatures between 60–80°C, reaction times of 45–90 minutes, and inert atmospheres (N₂/Ar) to prevent oxidation. Purification often involves recrystallization from ethanol or column chromatography using ethyl acetate/petroleum ether gradients .

- Critical Factors : Excess aldehyde (1.2–1.5 eq) improves imine formation, while acidic conditions (pH 4–6, using glacial acetic acid) accelerate hydrazone linkage. Monitoring via TLC (Rf ≈ 0.5 in 1:1 EtOAc/hexane) ensures reaction completion .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural validation?

- Techniques :

- X-ray Crystallography : Resolves planar hydrazone geometry (C=N bond ~1.28 Å) and dihedral angles between aromatic rings (e.g., 9.3° in related derivatives) .

- NMR : ¹H NMR shows characteristic imine proton at δ 8.3–8.5 ppm and methoxy singlet at δ 3.8–3.9 ppm. ¹³C NMR confirms sulfonamide carbonyl at δ 165–170 ppm .

- IR : Strong bands for C=N (1590–1620 cm⁻¹) and S=O (1150–1180 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological mechanisms of this compound derivatives?

- Approach : Molecular docking (AutoDock Vina, Schrödinger) identifies binding affinities to targets like α-glucosidase (diabetes) or EGFR (cancer). For example, derivatives with 4-methoxy groups show enhanced hydrophobic interactions in kinase pockets (ΔG ≈ -9.2 kcal/mol) .

- ADMET Predictions : SwissADME estimates moderate bioavailability (TPSA 80–90 Ų) but potential CYP3A4 inhibition, necessitating in vitro validation .

Q. What strategies enhance bioactivity through metal complexation?

- Case Study : Vanadium(V) complexes of analogous hydrazides exhibit 3–5× higher insulin-mimetic activity than free ligands (IC₅₀ 12–18 µM vs. 50–60 µM in adipocyte assays). Optimal stoichiometry (1:1 ligand:metal) and octahedral geometry (confirmed by ESR) are critical .

- Challenges : Redox instability of metal centers (e.g., VO²⁺ → VO₃⁻) may require stabilizing co-ligands like phenanthroline .

Q. How should researchers resolve contradictions in spectroscopic vs. crystallographic data?

- Example : Discrepancies in imine bond length (NMR vs. XRD) arise from solution-state dynamics vs. solid-state rigidity. Multi-technique validation (e.g., variable-temperature NMR coupled with DFT calculations) reconciles such differences .

Q. What in vitro assays are suitable for evaluating antiproliferative activity?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.